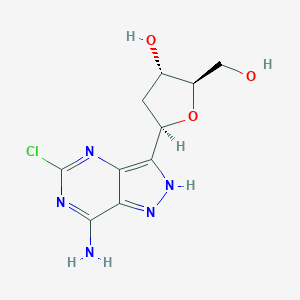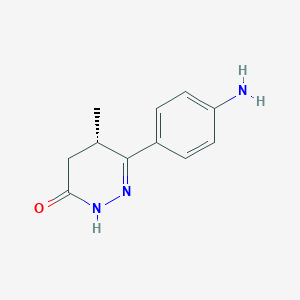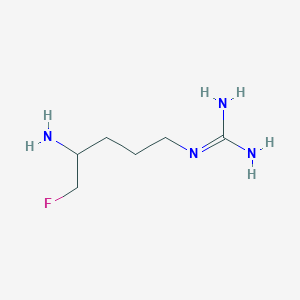![molecular formula C42H36O24S6 B025538 4-Sulfocalix[6]arene Hydrate CAS No. 102088-39-1](/img/structure/B25538.png)
4-Sulfocalix[6]arene Hydrate
Vue d'ensemble
Description
4-Sulfocalix6arene Hydrate, with the molecular formula C42H36O24S6, is a compound that belongs to the family of calixarenes . It is a cyclic oligomer prepared by hydroxyalkylation of phenol and aldehyde . It has repeating phenolic units connected via methylene groups forming a macrocyclic molecule . This compound exhibits less toxicity, good biocompatibility, and water solubility .
Molecular Structure Analysis
The molecular structure of 4-Sulfocalix6arene Hydrate is complex, with a large number of atoms, which makes conformer generation difficult . The compound has a macrocyclic structure formed by repeating phenolic units connected via methylene groups .Chemical Reactions Analysis
4-Sulfocalix6arene Hydrate has been used in the construction of a novel electrochemical biosensor for highly sensitive and simultaneous determination of ascorbic acid (AA), dopamine (DA), and uric acid (UA) based on 4-sulfocalix6arene–functionalized carbon nanotubes (CNTs/SCX6) decorated with AuPt bimetallic nanoparticles .Applications De Recherche Scientifique
Electrochemical Biosensing
4-Sulfocalix6arene Hydrate has been utilized in the construction of electrochemical biosensors . These sensors are designed for the highly sensitive and simultaneous determination of biomolecules such as ascorbic acid (AA), dopamine (DA), and uric acid (UA). The compound, when functionalized with carbon nanotubes and decorated with AuPt bimetallic nanoparticles, exhibits excellent electrooxidation activity, which is crucial for detecting these biomolecules in physiological environments .
Drug Delivery Systems
The amphiphilic nature of 4-Sulfocalix6arene Hydrate makes it suitable for use in drug delivery systems . Its ability to form inclusion complexes with drugs enhances their solubility, stability, and bioavailability. This is particularly beneficial for drugs with poor water solubility, as it can significantly improve their therapeutic efficacy .
Analytical Separation
In the field of analytical chemistry, 4-Sulfocalix6arene Hydrate can be applied to analytical separation techniques. Its structure allows for the selective binding and separation of various compounds, which is essential for the purification processes and analytical assays in both research and industrial applications.
Self-Assembly Membranes
4-Sulfocalix6arene Hydrate can be used to create self-assembly membranes . These membranes have potential applications in filtration, sensing, and as scaffolds for tissue engineering. The self-assembly property is due to the compound’s ability to form organized structures at the molecular level.
Nanotechnology
In nanotechnology , 4-Sulfocalix6arene Hydrate can be employed to fabricate nanostructures and nanodevices. Its functional groups allow for the attachment of nanoparticles, which can be used in the development of new materials with enhanced properties for various technological applications.
Biomedical Research
Lastly, in biomedical research , 4-Sulfocalix6arene Hydrate can be explored for its interactions with biological molecules. This can lead to insights into cellular processes and the development of novel therapeutic strategies.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 4-Sulfocalix6arene Hydrate are ascorbic acid (AA), dopamine (DA), and uric acid (UA) . These are important biomolecules that participate in human metabolism .
- Ascorbic Acid (AA) : Also known as vitamin C, it is a common biological antioxidant. Its deficiency can cause scurvy, arteriosclerosis, and other diseases .
- Dopamine (DA) : An important catecholamine neurotransmitter, which plays a significant role in maintaining the normal central nervous and cardiovascular systems .
- Uric Acid (UA) : The final product of purine metabolism. It is an important biomolecule that existed in serum and urine, and its abnormality is associated with gout and hyperuricemia .
Mode of Action
4-Sulfocalix6arene Hydrate interacts with its targets through an electrochemical biosensor . This biosensor is based on 4-sulfocalix6arene–functionalized carbon nanotubes (CNTs/SCX6) decorated with AuPt bimetallic nanoparticles . The CNTs/SCX6-AuPt–modified glassy carbon electrode (GCE) possesses excellent electrooxidation activity toward AA, DA, and UA .
Biochemical Pathways
The biochemical pathways affected by 4-Sulfocalix6arene Hydrate involve the electrooxidation of AA, DA, and UA . The high electrocatalytic activity and rapid electronic transfer ability of CNTs/SCX6-AuPt result in high selectivity, stability, reproducibility, and repeatability .
Pharmacokinetics
The pharmacokinetics of 4-Sulfocalix6The compound has been used to simultaneously determine aa, da, and ua in urine samples with good recoveries , suggesting that it may have favorable ADME properties.
Result of Action
The result of the action of 4-Sulfocalix6arene Hydrate is the highly sensitive and simultaneous determination of AA, DA, and UA . This may become a promising method for trace analysis of biological molecules in the complex physiological environment .
Action Environment
The action environment of 4-Sulfocalix6arene Hydrate is typically a complex physiological environment, such as urine samples . The compound has shown good recoveries in these environments, indicating that it is stable and effective under physiological conditions .
Propriétés
IUPAC Name |
37,38,39,40,41,42-hexahydroxyheptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-5,11,17,23,29,35-hexasulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H36O24S6/c43-37-19-1-20-8-32(68(52,53)54)10-22(38(20)44)3-24-12-34(70(58,59)60)14-26(40(24)46)5-28-16-36(72(64,65)66)18-30(42(28)48)6-29-17-35(71(61,62)63)15-27(41(29)47)4-25-13-33(69(55,56)57)11-23(39(25)45)2-21(37)9-31(7-19)67(49,50)51/h7-18,43-48H,1-6H2,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOUPTJVBGEDIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)S(=O)(=O)O)CC6=C(C(=CC(=C6)S(=O)(=O)O)CC7=C(C1=CC(=C7)S(=O)(=O)O)O)O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H36O24S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369270 | |
| Record name | 37,38,39,40,41,42-Hexahydroxyheptacyclo[31.3.1.1~3,7~.1~9,13~.1~15,19~.1~21,25~.1~27,31~]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21(39),22,24,27(38),28,30,33,35-octadecaene-5,11,17,23,29,35-hexasulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1117.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102088-39-1 | |
| Record name | 37,38,39,40,41,42-Hexahydroxyheptacyclo[31.3.1.1~3,7~.1~9,13~.1~15,19~.1~21,25~.1~27,31~]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21(39),22,24,27(38),28,30,33,35-octadecaene-5,11,17,23,29,35-hexasulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Sulfocalix[6]arene Hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What makes 4-Sulfocalix[6]arene suitable for use in ion-selective electrodes?
A1: 4-Sulfocalix[6]arene exhibits a high affinity for certain ions, making it an ideal ionophore in ion-selective electrodes. Research has shown its effectiveness in developing electrodes for Pramoxine HCl detection. [] The presence of the sulfocalixarene moiety allows for selective binding of Pramoxine HCl, enabling its quantification even in complex matrices like pharmaceutical formulations and biological fluids. []
Q2: How does the incorporation of 4-Sulfocalix[6]arene as an ionophore improve the performance of ion-selective electrodes compared to those without an ionophore?
A2: Studies comparing sensors with and without 4-Sulfocalix[6]arene demonstrate its significant role in enhancing both sensitivity and selectivity. [] This improvement is attributed to the specific interactions between the ionophore and the target ion. The study highlighted that sensors incorporating 4-Sulfocalix[6]arene as an ionophore exhibited a wider linear response range and improved Nernstian slopes compared to the sensor without any ionophore. []
Q3: Beyond ion-selective electrodes, what other applications is 4-Sulfocalix[6]arene being explored for?
A3: 4-Sulfocalix[6]arene's ability to form complexes with various guest molecules makes it promising for diverse applications. For instance, researchers are investigating its use in constructing functionalized carbon nanotubes decorated with AuPt bimetallic nanodendrites. [] This area of research explores its potential in nanotechnology and material science.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide](/img/structure/B25460.png)

![methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate](/img/structure/B25470.png)









